2,6-Diisopropylpyridine

説明

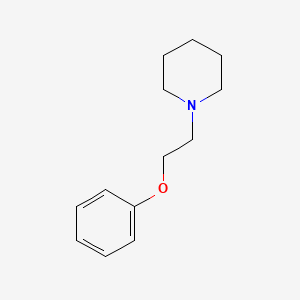

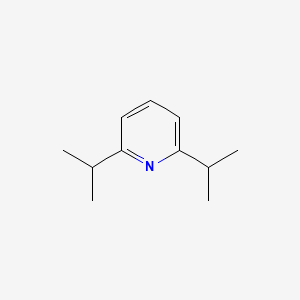

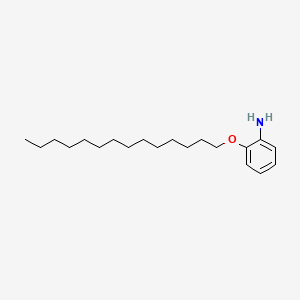

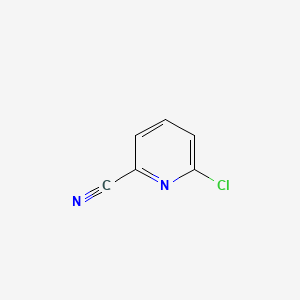

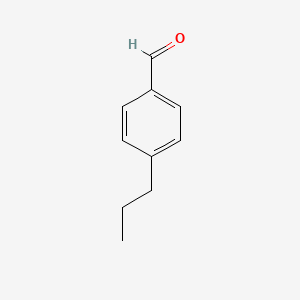

2,6-Diisopropylpyridine is a chemical compound with the molecular formula C11H17N . It is a pyridine derivative, which means it contains a pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of 2,6-disubstituted pyridines, such as 2,6-Diisopropylpyridine, has been reported in the literature . The main sequence involves a selective α-lithiation reaction with halogen functionalization followed by a Grignard reaction catalyzed by Fe (acac) 3 .

Molecular Structure Analysis

The molecular structure of 2,6-Diisopropylpyridine consists of a pyridine ring substituted at the 2 and 6 positions with isopropyl groups . The molecular weight of this compound is 163.26 g/mol .

科学的研究の応用

Field

Summary of the Application

2,6-Diisopropylpyridine is used in the synthesis of pyridine-based probes . These probes are designed to have hard-soft centers and are used for molecular recognition .

Methods of Application

Two pyridine-derived scaffolds, containing identical molecular cores but different appendages, are synthesized . These compounds are subjected to metal ion sensing at the molecular level .

Results or Outcomes

The compounds are found to bind Cu2+ and Hg2+ ions with different functionalities . The limits of detection (LODs) of Cu2+ ions, obtained for the compounds, are 5.5 × 10−7 M and 5.2 × 10−7 M, respectively, and that of the Hg2+ ion is 4.4 × 10−7 M . The synthesized probes, as well as their complexes, are stable around neutral pH and the probes retain their sensitivity within a temperature window of 25–80 °C .

Application in Reaction Thermochemistry

Field

Summary of the Application

2,6-Diisopropylpyridine is used in the study of reaction thermochemistry .

Methods of Application

The protonated form of 2,6-Diisopropylpyridine is used in reactions with water and other compounds .

Results or Outcomes

The reaction of protonated 2,6-Diisopropylpyridine with water results in a change in enthalpy (ΔrH°) of 53.6 kJ/mol and a change in entropy (ΔrS°) of 134. J/mol*K .

Application in Molecular Recognition

Field

Summary of the Application

2,6-Diisopropylpyridine is used in the synthesis of pyridine-based probes for molecular recognition . These probes are designed to have hard-soft centers .

Methods of Application

Two pyridine-derived scaffolds, containing identical molecular cores but different appendages, are synthesized . These compounds are subjected to metal ion sensing at the molecular level .

Results or Outcomes

The compounds are found to bind Cu2+ and Hg2+ ions with different functionalities . The limits of detection (LODs) of Cu2+ ions, obtained for the compounds, are 5.5 × 10−7 M and 5.2 × 10−7 M, respectively, and that of the Hg2+ ion is 4.4 × 10−7 M . The synthesized probes, as well as their complexes, are stable around neutral pH and the probes retain their sensitivity within a temperature window of 25–80 °C .

Application in Perovskite Solar Cells

Field

Summary of the Application

2,6-Diisopropylpyridine is used for interface chemistry engineering to fabricate reproducible high-efficiency planar perovskite solar cells .

Methods of Application

2,6-Diisopropylpyridine serves dual functions: (1) as a Lewis base enabling surface passivation of Lewis acid traps (e.g., under-coordinated Pb ions) without corroding the perovskite; (2) as a chemical dopant for [6,6]-phenyl-C61-butyric acid methyl ester (PC61BM) to improve its conductivity and mobility for efficient electron extraction and transport .

Results or Outcomes

The resultant MAPbI3-based planar solar cells outperform the untreated devices with power conversion efficiency (PCE) significantly improved from 15.53% to 19.41% . The devices with the dual-function treatment yield effectively improved reproducibility with a narrow PCE distribution – that is, around 90% of the devices afford a PCE of over 17.50% (about 90% of the champion PCE), and also display enhanced air stability – that is, they maintain nearly 80% of their initial PCEs after 200 h in ambient air without any encapsulation .

Application in Alkyne Functional Group Reactions

Field

Summary of the Application

2,6-Diisopropylpyridine is used in the synthesis of pyridine-based probes for molecular recognition . These probes are designed to have hard-soft centers .

Methods of Application

Two pyridine-derived scaffolds, containing identical molecular cores but different appendages, are synthesized . These compounds are subjected to metal ion sensing at the molecular level .

Results or Outcomes

The compounds are found to bind Cu2+ and Hg2+ ions with different functionalities . The limits of detection (LODs) of Cu2+ ions, obtained for the compounds, are 5.5 × 10−7 M and 5.2 × 10−7 M, respectively, and that of the Hg2+ ion is 4.4 × 10−7 M . The synthesized probes, as well as their complexes, are stable around neutral pH and the probes retain their sensitivity within a temperature window of 25–80 °C .

Application in Interface Chemistry Engineering

Field

Summary of the Application

2,6-Diisopropylpyridine is used for interface chemistry engineering to fabricate reproducible high-efficiency planar perovskite solar cells .

Methods of Application

2,6-Diisopropylpyridine serves dual functions: (1) as a Lewis base enabling surface passivation of Lewis acid traps (e.g., under-coordinated Pb ions) without corroding the perovskite; (2) as a chemical dopant for [6,6]-phenyl-C61-butyric acid methyl ester (PC61BM) to improve its conductivity and mobility for efficient electron extraction and transport .

Results or Outcomes

The resultant MAPbI3-based planar solar cells outperform the untreated devices with power conversion efficiency (PCE) significantly improved from 15.53% to 19.41% . The devices with the dual-function treatment yield effectively improved reproducibility with a narrow PCE distribution – that is, around 90% of the devices afford a PCE of over 17.50% (about 90% of the champion PCE), and also display enhanced air stability – that is, they maintain nearly 80% of their initial PCEs after 200 h in ambient air without any encapsulation .

特性

IUPAC Name |

2,6-di(propan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)10-6-5-7-11(12-10)9(3)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMMVPZBLJZNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218466 | |

| Record name | 2,6-Diisopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diisopropylpyridine | |

CAS RN |

6832-21-9 | |

| Record name | 2,6-Diisopropylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006832219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diisopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzothiazole, 2-[(chloromethyl)thio]-](/img/structure/B1360212.png)